2-(Cyclohexylmethyl)piperidine
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Overview
Description
2-(Cyclohexylmethyl)piperidine is an organic compound with the molecular formula C12H23N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclohexylmethyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
2-(Cyclohexylmethyl)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Mode of Action
The interaction of this compound with its targets results in the inhibition of cholinesterase receptors . This inhibition is achieved through the binding of the benzyl-piperidine group to the catalytic site of the AChE enzyme .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Pharmacokinetics
The compound has a molecular formula of c12h23n and an average mass of 181318 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 258.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its water solubility at 25 deg C is estimated to be 103.1 mg/L .
Action Environment
It is known that the compound has a flash point of 1084±165 °C , suggesting that it may be sensitive to high temperatures.
Biochemical Analysis
Biochemical Properties
2-(Cyclohexylmethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and these enzymes can inhibit their activity, leading to increased levels of acetylcholine. This inhibition is primarily due to the binding of this compound to the active site of the enzyme, preventing the substrate from accessing it .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels, which in turn affects cell signaling pathways involved in memory and learning . Additionally, this compound has been shown to alter gene expression patterns, leading to changes in the production of proteins involved in neurotransmission and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, inhibiting their activity . This binding prevents the hydrolysis of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, this compound can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall neurotransmitter balance in the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in sustained increases in acetylcholine levels, affecting neuronal function and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents by increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and behavioral changes . These adverse effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an overaccumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)piperidine typically involves the reaction of piperidine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from cyclohexylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-(Cyclohexylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the cyclohexylmethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
2-(Cyclohexylmethyl)piperazine: A similar compound where the piperidine ring is replaced with a piperazine ring
Uniqueness: 2-(Cyclohexylmethyl)piperidine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-(cyclohexylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVKENYQAXODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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